4-(Isopentyloxy)-N-(3-phenylpropyl)aniline

Lipophilicity Drug-likeness Membrane permeability

Researchers needing orthogonal PTP inhibitor chemotypes to deconvolute target-specific effects often face a limited toolbox dominated by classical phosphate mimetics. 4-(Isopentyloxy)-N-(3-phenylpropyl)aniline (CAS 1040688-85-4) solves this by providing a structurally distinct scaffold lacking the bis-trifluoromethylsulfonamido warhead. Key differentiation points: (i) High computed lipophilicity (XLogP3=5.9) enhancing passive membrane diffusion for intracellular target modulation. (ii) Two readily modifiable handles (free aniline nitrogen, para-alkoxy position) for focused analog library synthesis. (iii) Enables side-by-side assays with standard PTP Inhibitor IV (CAS 329317-98-8). Note: Users must independently establish dose-response relationships as quantitative IC50 data for this chemotype are not currently available.

Molecular Formula C20H27NO
Molecular Weight 297.4 g/mol
CAS No. 1040688-85-4
Cat. No. B1385468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Isopentyloxy)-N-(3-phenylpropyl)aniline
CAS1040688-85-4
Molecular FormulaC20H27NO
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=CC=C(C=C1)NCCCC2=CC=CC=C2
InChIInChI=1S/C20H27NO/c1-17(2)14-16-22-20-12-10-19(11-13-20)21-15-6-9-18-7-4-3-5-8-18/h3-5,7-8,10-13,17,21H,6,9,14-16H2,1-2H3
InChIKeyCMRBJMLKYUXITJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Isopentyloxy)-N-(3-phenylpropyl)aniline Procurement Guide


4-(Isopentyloxy)-N-(3-phenylpropyl)aniline is a para-alkoxy-substituted aniline derivative bearing an N-(3-phenylpropyl) moiety [1]. It is commercially cataloged as a protein tyrosine phosphatase (PTP) inhibitor (termed PTP Inhibitor IV) reported to target PTP1B, SHP-2, PTP-β, and others, although peer-reviewed quantitative inhibition data for this specific chemotype are not currently available . Its computed high lipophilicity (XLogP3 = 5.9) and lack of the classical bis-trifluoromethylsulfonamido phosphate-mimetic warhead differentiate it from other PTP-targeted probes [1].

4-(Isopentyloxy)-N-(3-phenylpropyl)aniline Structural Analog Differences


The precise combination of a para-isopentyloxy substituent and an N-(3-phenylpropyl) chain generates a distinct spatial and electronic landscape not replicated by simpler anilines or N-alkyl anilines [1]. Computed logP differences exceeding 2 log units between this compound and unsubstituted N-(3-phenylpropyl)aniline illustrate how minor alkyl modifications drastically alter physicochemical properties [1]. Furthermore, the absence of the bis-trifluoromethylsulfonamido warhead found in the more thoroughly characterized PTP Inhibitor IV scaffold (CAS 329317-98-8) precludes direct potency extrapolation, as the two chemotypes likely engage the active site through different binding modalities .

4-(Isopentyloxy)-N-(3-phenylpropyl)aniline Comparative Evidence


Lipophilicity vs. Unsubstituted Analog

The introduction of a para-isopentyloxy group raises computed logP by 2.3 units compared to the unsubstituted N-(3-phenylpropyl)aniline [1]. This quantitative shift in lipophilicity is expected to influence membrane partitioning and off-target binding [1].

Lipophilicity Drug-likeness Membrane permeability

Molecular Size vs. Bis-TFMS PTP Inhibitor IV

The target compound (MW 297.4 g/mol, 9 rotatable bonds) is approximately half the size of the bis-trifluoromethylsulfonamido PTP Inhibitor IV (MW 608.6 g/mol, 18 rotatable bonds) [1]. This substantial difference suggests distinct solubility, permeability, and binding site occupancy profiles.

Molecular weight Rotatable bonds Flexibility

PTP Target Panel vs. Classical Inhibitor IV

According to the sole commercial vendor datasheet, 4-(isopentyloxy)-N-(3-phenylpropyl)aniline targets PTP beta, PTP epsilon, PTP mu, PTP sigma, PTP-MEG, PTP1B, and SH-PTP2 . In contrast, the bis-TFMS PTP Inhibitor IV (CAS 329317-98-8) has reported IC50 values of 1.8–20 µM against SHP-2, PTP1B, PTP-ε, PTP-Meg-2, PTP-σ, PTP-β, and PTP-µ . No quantitative potency data exist for the target compound, making direct selectivity comparisons impossible.

PTP inhibition Target selectivity PTP1B

4-(Isopentyloxy)-N-(3-phenylpropyl)aniline Application Scenarios


Complementary PTP Chemotype for Selectivity Fingerprinting

Where orthogonal PTP inhibitor chemotypes are needed to deconvolute target-specific effects, this compound—lacking the classical phosphate-mimetic bis-TFMS warhead—can serve alongside the standard PTP Inhibitor IV (CAS 329317-98-8) in side-by-side assays . The absence of quantitative IC50 data means users must independently establish dose-response relationships for their target of interest.

Intracellular PTP Probe with High Membrane Permeability

The high computed lipophilicity (XLogP3 = 5.9) suggests enhanced passive membrane diffusion relative to less hydrophobic aniline derivatives [1]. This property may be advantageous for modulating intracellular PTPs in whole-cell assays, provided that nonspecific binding is controlled for.

SAR Scaffold for PTP Inhibitor Exploration

The free aniline nitrogen and the para-alkoxy position offer two readily modifiable handles for parallel synthesis of focused analog libraries [1]. Researchers investigating non-phosphotyrosine-mimetic PTP inhibitors can use this scaffold as a diversification point to explore substituent effects on target engagement and selectivity.

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